molecular formula C12H9NO B1364574 3-(2-Pyridyl)benzaldehyde CAS No. 85553-53-3

3-(2-Pyridyl)benzaldehyde

Katalognummer B1364574
CAS-Nummer: 85553-53-3
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: SAPNGHSAYQXRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Pyridyl)benzaldehyde, also known as 2-(3-Formylphenyl)pyridine, is a compound that contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .


Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .


Physical And Chemical Properties Analysis

3-(2-Pyridyl)benzaldehyde is a liquid at 20°C . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Ligand Synthesis for Phosphorescent Complexes

3-(2-Pyridyl)benzaldehyde serves as a ligand precursor in the synthesis of novel phosphorescent iridium(III) complexes. These complexes are significant in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications .

2. Schiff Base Formation for Metal Complexes This compound is used to create Schiff bases, which are then utilized to form complexes with various transition metal ions. These complexes have potential applications in catalysis, enzyme inhibition, and as antibacterial agents .

Organic Synthesis Intermediates

It acts as an intermediate in organic synthesis processes, such as the condensation reactions to form enones, which are valuable in pharmaceutical research and development .

Molecular Structure and Spectral Analysis

In chemical research, 3-(2-Pyridyl)benzaldehyde is analyzed for its molecular structure and spectral properties, contributing to a deeper understanding of its chemical behavior and potential applications .

Synthesis of Heterocyclic α-Amino Acids

The compound is involved in the synthesis of heterocyclic α-amino acids, which are important building blocks in medicinal chemistry for drug development .

Precursor for Alkaloid Synthesis

It is used as a starting material in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of pharmacological effects .

Vibrational Spectroscopy Studies

Researchers study the vibrational spectroscopy of pyridinecarboxaldehydes, including 3-(2-Pyridyl)benzaldehyde, to understand their structural and electronic properties .

Photophysical Property Research

The compound is also used in the study of photophysical properties of asymmetrically functionalized benzene derivatives, which have implications for the development of new materials with specific light-absorption or emission characteristics .

Safety and Hazards

When handling 3-(2-Pyridyl)benzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of substances in laboratory settings .

Mode of Action

It’s known to be used as a ligand in the synthesis of certain complexes , which suggests it may interact with its targets through coordination bonds.

Biochemical Pathways

It’s known to be involved in the synthesis of certain compounds

Result of Action

Given its use in synthesis, it’s likely that its primary effects are related to the formation of new compounds, but the specific outcomes would depend on the context of its use .

Action Environment

The action, efficacy, and stability of 3-(2-Pyridyl)benzaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.

Eigenschaften

IUPAC Name

3-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNGHSAYQXRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395351
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)benzaldehyde

CAS RN

85553-53-3
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

EX-587A) To a THF solution (8 mL) of 2-bromopyridine (1.30 g, 8.23 mmol) at −78° C. was added 1.6 M n-BuLi in hexanes (5.3 mL, 8.48 mmol). The resulting dark red solution was stirred at −78° C. for 10 min, and a solution of 0.5 M ZnCl2 in THF (18 mL, 9.0 mmol) was added giving a light brown slurry. After warming to room temperature, 3-bromobenzaldehyde (0.816 mL, 7.0 mmol) and Pd(PPh3)4 (0.242 g, 0.21 mmol) were added, and the mixture was stirred for 18 h at room temperature under argon. The reaction mixture was poured into 1 N HCl (30 mL) and washed with diethyl ether. The aqueous layer was neutralized with NaHCO3 and extracted with diethyl ether. The solvent was removed in vacuo to give the crude product as an oil. Purification by flash chromatography on silica gel eluting with 20% ethyl acetate in hexane gave 0.49 g (38%) of the desired 3-(2-pyridinyl)benzaldehyde product as a colorless oil. GCMS: m/z=183 [M+].
Quantity
0.816 mL
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2M aq. Na2CO3 (5 mL) and a solution of 3-formylphenylboronic acid (1.14 g, 7.60 mmol) in methanol (5 mL) were added to a solution of 2-bromopyridine (1.00 g, 6.33 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) in toluene (10 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with dichloromethane, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.03 g (89%) of the title compound. MS 184(M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a mixture of 3-bromobenzaldehyde (930 mg, 5.0 mmol) and toluene (10 mL) were added tri-n-butyl (2-pyridyl) tin (2.1 g, 5.6 mmol) and bis(triphenylphosphine)palladium (II) chloride (350 mg, 0.50 mmol), and the reaction mixture was refluxed for 5 hours. The reaction mixture was cooled to room temperature, and saturated aqueous potassium fluoride solution (1 mL) was added at that temperature and stirred for 30 minutes at room temperature. Water and ethyl acetate were added to the reaction mixture, which was then filtered through a Celite pad. The organic layer of the filtrate was separated and washed with saturated aqueous sodium chloride. The solvent was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (530 mg, 58%).
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods IV

Procedure details

Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer was placed 200 mg (0.58 mmol) of 5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde, 162 mg (0.64 mmol) of bis(pinacolato)diboron (Frontier Scientific Co.), 170 mg (1.7 mmol) of potassium acetate and 13 mg (0.018 mmol) of dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (PdCl2(dppf), Strem Chemicals) in 5 mL of anhydrous DMF. The mixture was degassed with N2 for 5 min. and then heated at 80° C. for 2.5 hr. To this was added 110 μL (1.2 mmol) of 2-bromopyridine, followed by 13 mg of PdCl2(dppf) and 0.7 mL of 2 N aqueous Na2CO3. The mixture was again heated to 80° C. under N2 for a total of 10.5 hr, then allowed to cool to room temperature overnight. The mixture was partitioned between EtOAc and H2O, the organic layer was washed with water, brine and dried over Na2CO3, then concentrated in vacuo to an oil, 359 mg. Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%) gave the title product as a light brown oil, 44 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
110 μL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
Quantity
13 mg
Type
catalyst
Reaction Step Seven
Quantity
13 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Pyridyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Pyridyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(2-Pyridyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(2-Pyridyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(2-Pyridyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(2-Pyridyl)benzaldehyde

Q & A

Q1: What is the significance of 3-(2-Pyridyl)benzaldehyde in the design of photodynamic therapy agents?

A1: 3-(2-Pyridyl)benzaldehyde plays a crucial role as a ligand in the synthesis of cyclometalated iridium(III) complexes, which have shown promise as photosensitizers (PSs) for PDT [, ]. These complexes, upon light irradiation, can generate reactive oxygen species (ROS) like singlet oxygen (¹O2), which are cytotoxic and can selectively kill cancerous cells.

Q2: How does the structure of 3-(2-Pyridyl)benzaldehyde contribute to the properties of the iridium(III) complexes?

A2: 3-(2-Pyridyl)benzaldehyde acts as a bidentate ligand, coordinating to the iridium(III) center through both the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This coordination creates a stable, five-membered chelate ring, contributing to the overall stability of the complex [, ]. Furthermore, modifications to this ligand structure can impact the photophysical and electrochemical properties of the resulting complex, ultimately affecting its performance as a PDT agent [].

Q3: Can you provide an example of how modifying the 3-(2-Pyridyl)benzaldehyde structure influences the complex's activity?

A3: Research has shown that introducing an electron-withdrawing formyl group to the phenyl ring of 3-(2-Pyridyl)benzaldehyde can significantly enhance the phosphorescence of the resulting iridium(III) complex []. This modification led to improved performance in organic light-emitting diodes (OLEDs), suggesting that such structural alterations can significantly impact the photophysical properties and potential applications of these complexes.

Q4: Are there any studies exploring the biological activity of these iridium(III) complexes containing 3-(2-Pyridyl)benzaldehyde?

A4: Yes, studies have investigated the anticancer activity of various iridium(III) complexes incorporating 3-(2-Pyridyl)benzaldehyde derivatives []. Some complexes demonstrated potent cytotoxicity against cancer cell lines (A549 lung carcinoma and HeLa cervix carcinoma), even surpassing the activity of cisplatin, a commonly used chemotherapy drug. These findings highlight the potential of these complexes as future PDT agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.